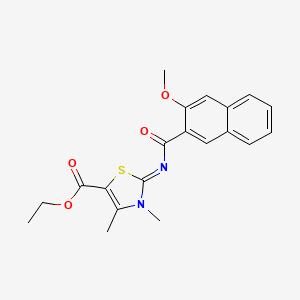

![molecular formula C16H11N3O2S B2915119 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide CAS No. 955976-81-5](/img/structure/B2915119.png)

3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

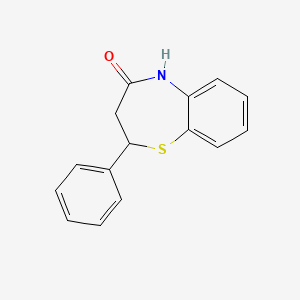

3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide is a chemical compound with the molecular formula C16H11N3O2S . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The molecular weight of this compound is 309.34244 . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications

Novel Synthesis Methods

Research into the synthesis and applications of compounds related to 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide has focused on novel synthesis methods. For instance, Kobayashi et al. (2006) reported a new synthesis approach for 4H-1,4-benzothiazine derivatives, showcasing the chemical versatility and potential for creating structurally related compounds through innovative synthetic routes Kobayashi et al., 2006.

Biological Activity and Drug Development

Another significant area of research pertains to the biological activity of derivatives and structurally similar compounds. For example, Ahmed et al. (2007) synthesized 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives, studying their potential as antibiotics and antibacterial agents, indicating the broader implications of research on similar cyano compounds in drug development Ahmed, 2007.

Advanced Materials and Sensing Applications

Research also extends into materials science, where the chemical properties of related cyano compounds are explored for their utility in advanced materials. Younes et al. (2020) developed benzamide derivatives from cyano compounds for the colorimetric sensing of fluoride anions, highlighting the utility of these compounds in developing new materials with specific sensing capabilities Younes et al., 2020.

Chemical Reactivity and Interaction Studies

The study of chemical reactivity and interactions forms a core part of the research on cyano compounds. For instance, Baciocchi et al. (2008) investigated the photosensitized oxidation of alkyl phenyl sulfoxides, shedding light on the reactivity of sulfoxide compounds and their radical cations, which could be relevant for understanding the chemical behavior of this compound and its derivatives Baciocchi et al., 2008.

Structural Analysis and Crystallography

Structural analysis and crystallography of related compounds provide insights into their potential applications. Ghosh et al. (2000) detailed the crystal structures of leflunomide metabolite analogs, offering valuable data on molecular configurations and interactions that could be relevant to the structural understanding of similar cyano-containing compounds Ghosh et al., 2000.

Future Directions

properties

IUPAC Name |

3-cyano-N-(3-cyano-4-methylsulfinylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S/c1-22(21)15-6-5-14(8-13(15)10-18)19-16(20)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYNXRJOOVCCTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinyl}sulfanyl)-1-phenyl-1-ethanone](/img/structure/B2915036.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime](/img/structure/B2915043.png)

![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2915046.png)

![8-fluoro-2-(3-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915048.png)

![2-[2-(1-Phenylmethoxycarbonylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2915052.png)

![6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2915053.png)

![10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2915055.png)

![2,4,7,8-Tetramethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915059.png)